N-(3-methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
The compound N-(3-methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide features a pyridazinone core substituted with a 4-(methylsulfanyl)phenyl group at position 3 and an acetamide side chain with a 3-methoxypropyl moiety.
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H21N3O3S/c1-23-11-3-10-18-16(21)12-20-17(22)9-8-15(19-20)13-4-6-14(24-2)7-5-13/h4-9H,3,10-12H2,1-2H3,(H,18,21) |
InChI Key |
CHHYGLRAZDYVKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the pyridazinone core with 3-methoxypropyl halide in the presence of a base.
Attachment of the Methylsulfanyl Phenyl Group: This step involves the coupling of the pyridazinone intermediate with a methylsulfanyl phenyl derivative using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridazinone core can be reduced under specific conditions to form a dihydropyridazinone derivative.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
Modulation of Signaling Pathways: The compound may modulate signaling pathways related to cell proliferation and apoptosis.
Interaction with Cellular Receptors: The compound may bind to cellular receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pyridazinone Core Modifications
- Target Compound: The pyridazinone ring is unsubstituted except for the 3-[4-(methylsulfanyl)phenyl] group.
- Analog 2 (): Utilizes a dihydro-pyridazinone (5,6-dihydro-4H-pyridazin-3-one) core, which introduces partial saturation. This may reduce aromaticity and alter pharmacokinetic properties compared to the fully unsaturated target compound .
Aryl Substituents
- Target Compound : 4-(methylsulfanyl)phenyl group provides a thioether linkage, offering moderate lipophilicity.
- Analog 3 (): Substituted with a 4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl group.
- Analog 4 () : Retains the 4-(methylsulfanyl)phenyl group but introduces a thiadiazolylidene substituent (5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene), which may enhance π-π stacking interactions in biological targets .
Acetamide Side Chain
- Target Compound : 3-methoxypropyl group balances hydrophilicity (methoxy) and lipophilicity (propyl chain).
- Analog 5 () : Features a 6-methylheptan-2-yl chain, significantly increasing molecular weight (387.54 vs. ~380 for the target) and lipophilicity, which could affect bioavailability .
- Analog 6 () : Uses a 3-(azepan-1-ylsulfonyl)-4-methylaniline group, introducing a bulky sulfonamide substituent that may sterically hinder target binding but improve metabolic stability .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
